5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole
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Overview
Description
5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that features an indole ring, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and triazole precursors, followed by the formation of the azetidine ring. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azetidine rings.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanone group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified electronic properties.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole can be compared to other compounds with similar structural motifs, such as indole derivatives, triazole derivatives, and azetidine derivatives.
Uniqueness:
- The combination of indole, triazole, and azetidine rings in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
1H-indol-5-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(16-6-7-18-15(10-16)8-9-21-18)24-11-17(12-24)25-13-19(22-23-25)14-4-2-1-3-5-14/h1-10,13,17,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHFELRKWLURLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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